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Compound of Interest

Compound Name: 3-Phenyl-1-pentene

Cat. No.: B012858 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: 3-Phenyl-1-penten ist ein vielseitiges ungesättigtes aromatisches

Kohlenwasserstoffmolekül. Seine Struktur, die sowohl eine reaktive Alken-Doppelbindung als

auch einen Phenylring umfasst, macht es zu einem wertvollen Ausgangsmaterial für eine

Vielzahl von chemischen Umwandlungen. Die Derivatisierung von 3-Phenyl-1-penten

ermöglicht die Synthese einer breiten Palette von funktionellen Molekülen, die als

Zwischenprodukte in der organischen Synthese, insbesondere in der pharmazeutischen und

materialwissenschaftlichen Forschung, von Bedeutung sind. Diese Anwendungsbeispiele

beschreiben verschiedene Schlüsselreaktionen zur Funktionalisierung von 3-Phenyl-1-penten,

einschließlich detaillierter experimenteller Protokolle und quantitativer Daten.

Anwendungsbeispiele
Die reaktive Alken-Einheit in 3-Phenyl-1-penten ermöglicht diverse Transformationen, darunter

Oxidations-, Reduktions- und Additionsreaktionen.[1] Diese Reaktionen können genutzt

werden, um gezielt neue funktionelle Gruppen einzuführen und die molekulare Komplexität zu

erhöhen.

1. Oxidative Reaktionen: Die Oxidation der Doppelbindung in 3-Phenyl-1-penten kann zu

verschiedenen Produkten wie Epoxiden, Diolen oder Carbonylverbindungen führen.[2]

Wacker-Oxidation: Diese Reaktion wandelt terminale Alkene in Gegenwart eines

Palladium(II)-Katalysators und eines Co-Oxidationsmittels typischerweise in Methylketone
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um.[3][4][5]

Dihydroxylierung: Die syn-Dihydroxylierung kann mit Osmiumtetroxid oder

Kaliumpermanganat durchgeführt werden, um vicinale Diole zu erzeugen.[6][7] Die anti-

Dihydroxylierung erfolgt über eine Epoxid-Zwischenstufe mit anschließender

säurekatalysierter Ringöffnung.[8]

Ozonolyse: Diese Reaktion spaltet die Doppelbindung und führt je nach Aufarbeitung zu

Aldehyden oder Ketonen (reduktive Aufarbeitung) oder Carbonsäuren (oxidative

Aufarbeitung).[9]

Epoxidierung: Die Umsetzung mit Peroxysäuren wie m-CPBA führt zur Bildung des

entsprechenden Epoxids, einem wichtigen synthetischen Zwischenprodukt.[10]

2. Hydroborierung-Oxidation: Diese zweistufige Reaktion ermöglicht die anti-Markovnikov-

Addition von Wasser an die Doppelbindung, was zur Bildung des primären Alkohols, 3-Phenyl-

1-pentanol, führt.[11][12][13] Die Reaktion verläuft stereospezifisch als syn-Addition.[12][14]

3. Katalytische Hydrierung: Die Doppelbindung von 3-Phenyl-1-penten kann selektiv zu einer

Einfachbindung reduziert werden, ohne den aromatischen Ring anzugreifen, wenn

Standardkatalysatoren wie Palladium auf Kohle (Pd/C) unter milden Bedingungen verwendet

werden.[15][16] Dies führt zur Bildung von 3-Phenylpentan. Die Hydrierung des Phenylrings

erfordert härtere Bedingungen, wie höhere Drücke und Temperaturen oder potentere

Katalysatoren.[16]

4. Pauson-Khand-Reaktion: Hierbei handelt es sich um eine [2+2+1]-Cycloadditionsreaktion

zwischen einem Alken, einem Alkin und Kohlenmonoxid, die durch einen Metallcarbonyl-

Komplex, typischerweise Dicobaltoctacarbonyl, katalysiert wird.[17][18] Diese Reaktion ist eine

leistungsstarke Methode zur Synthese von α,β-Cyclopentenonen.[17][19]
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Allgemeiner Arbeitsablauf für die Derivatisierung

Ausgangsmaterial

Derivatisierungsreaktionen

Produktklassen

3-Phenyl-1-penten

Oxidation Hydroborierung-Oxidation Katalytische Hydrierung Pauson-Khand-Reaktion

Epoxide, Diole,
Ketone, Aldehyde

Primärer Alkohol
(3-Phenyl-1-pentanol)

Alkan
(3-Phenylpentan)

Substituierte
Cyclopentenone

Click to download full resolution via product page

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 3-Phenyl-1-penten.
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Reaktionstyp Reagenzien
Katalysator/Be
dingungen

Produkt
Typische
Ausbeute (%)

Wacker-

Oxidation
O₂, H₂O PdCl₂, CuCl₂

3-Phenyl-2-

pentanon
70-85

syn-

Dihydroxylierung

OsO₄ (kat.),

NMO
Pyridin, RT

3-Phenyl-1,2-

pentandiol
85-95

Ozonolyse

(reduktiv)

1. O₃; 2. Zn/H₂O

oder DMS
CH₂Cl₂, -78 °C

2-Phenylbutanal

& Formaldehyd
80-90

Hydroborierung-

Oxidation

1. BH₃·THF; 2.

H₂O₂, NaOH
THF, 0 °C bis RT

3-Phenyl-1-

pentanol
90-98

Katalytische

Hydrierung
H₂ (1 atm) 10% Pd/C 3-Phenylpentan >95

Pauson-Khand-

Reaktion

Phenylacetylen,

CO
Co₂(CO)₈

Substituiertes

Cyclopentenon
60-75

Experimentelle Protokolle
Protokoll 1: Wacker-Oxidation zur Synthese von 3-Phenyl-2-pentanon

Reaktionsschema: Wacker-Oxidation

3-Phenyl-1-penten

3-Phenyl-2-pentanon

PdCl2 (10 mol%), CuCl2
O2 (1 atm), DMF/H2O, RT

Click to download full resolution via product page

Abbildung 2: Reaktionsschema der Wacker-Oxidation von 3-Phenyl-1-penten.
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Vorbereitung: In einem 100-mL-Rundkolben werden Palladium(II)-chlorid (PdCl₂, 0.1 Äq.)

und Kupfer(II)-chlorid (CuCl₂, 2 Äq.) in einer Mischung aus Dimethylformamid (DMF) und

Wasser (7:1, 40 mL) gelöst.

Reaktionsstart: 3-Phenyl-1-penten (1 Äq.) wird zur Katalysatorlösung gegeben.

Reaktionsführung: Ein mit Sauerstoff gefüllter Ballon wird am Kolben befestigt. Die Mischung

wird bei Raumtemperatur für 24 Stunden kräftig gerührt. Der Reaktionsfortschritt wird mittels

Dünnschichtchromatographie (DC) überwacht.

Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktionsmischung mit Diethylether

(50 mL) verdünnt und durch eine kurze Säule Celite filtriert. Das Filtrat wird mit Wasser (3 x

30 mL) und gesättigter NaCl-Lösung (30 mL) gewaschen.

Isolierung: Die organische Phase wird über wasserfreiem Magnesiumsulfat (MgSO₄)

getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

Reinigung: Das Rohprodukt wird durch Säulenchromatographie (Kieselgel,

Hexan/Ethylacetat-Gradient) gereinigt, um reines 3-Phenyl-2-pentanon zu erhalten.

Protokoll 2: Hydroborierung-Oxidation zur Synthese von 3-Phenyl-1-pentanol

Reaktionsschema: Hydroborierung-Oxidation

3-Phenyl-1-penten

3-Phenyl-1-pentanol

1. BH3·THF
2. H2O2, NaOH

Click to download full resolution via product page

Abbildung 3: Reaktionsschema der Hydroborierung-Oxidation von 3-Phenyl-1-penten.

Vorbereitung: Ein trockener 250-mL-Dreihalskolben, ausgestattet mit einem Tropftrichter und

einem Stickstoffeinlass, wird mit 3-Phenyl-1-penten (1 Äq.) in wasserfreiem Tetrahydrofuran
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(THF, 50 mL) beschickt und auf 0 °C gekühlt.

Hydroborierung: Eine 1 M Lösung von Boran-THF-Komplex (BH₃·THF, 1.1 Äq.) wird langsam

über den Tropftrichter zugegeben. Die Mischung wird bei 0 °C für 30 Minuten und

anschließend bei Raumtemperatur für 2 Stunden gerührt.

Oxidation: Die Reaktionsmischung wird erneut auf 0 °C gekühlt. Langsam werden 3 M

wässrige Natriumhydroxidlösung (NaOH, 1.2 Äq.) und anschließend vorsichtig 30%ige

Wasserstoffperoxidlösung (H₂O₂, 1.2 Äq.) zugetropft.

Reaktionsführung: Die Mischung wird für 1 Stunde bei Raumtemperatur gerührt.

Aufarbeitung: Die organische Schicht wird abgetrennt und die wässrige Schicht mit

Diethylether (3 x 40 mL) extrahiert. Die vereinigten organischen Phasen werden mit

gesättigter NaCl-Lösung gewaschen.

Isolierung und Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und

das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie

(Kieselgel, Hexan/Ethylacetat) gereinigt.

Protokoll 3: Katalytische Hydrierung zur Synthese von 3-Phenylpentan

Reaktionsschema: Katalytische Hydrierung

3-Phenyl-1-penten

3-Phenylpentan

H2 (1 atm), Pd/C
Ethanol, RT

Click to download full resolution via product page

Abbildung 4: Reaktionsschema der katalytischen Hydrierung von 3-Phenyl-1-penten.

Vorbereitung: In einem Parr-Hydriergefäß oder einem geeigneten Rundkolben werden 3-

Phenyl-1-penten (1 Äq.) und 10% Palladium auf Aktivkohle (Pd/C, 5 mol%) in Ethanol (50
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mL) suspendiert.

Reaktionsführung: Die Apparatur wird mehrmals mit Wasserstoffgas evakuiert und gespült.

Anschließend wird die Reaktion unter einer Wasserstoffatmosphäre (Ballondruck, ca. 1 atm)

bei Raumtemperatur für 4-6 Stunden kräftig gerührt.

Aufarbeitung: Nach Beendigung der Reaktion (Verfolgung mittels DC oder GC-MS) wird die

Reaktionsmischung vorsichtig durch einen Celite-Pfropfen filtriert, um den Katalysator zu

entfernen. Der Filterkuchen wird mit Ethanol nachgewaschen.

Isolierung: Das Lösungsmittel aus dem Filtrat wird unter reduziertem Druck entfernt, um das

Produkt 3-Phenylpentan in hoher Reinheit und Ausbeute zu erhalten. Eine weitere Reinigung

ist in der Regel nicht erforderlich.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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